

(4-Phenylcyclohexyl)methanol) chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Phenylcyclohexyl)methanol

Cat. No.: B151712

[Get Quote](#)

An In-depth Technical Guide to **(4-Phenylcyclohexyl)methanol**: Chemical Properties and Structure

Introduction

(4-Phenylcyclohexyl)methanol is a substituted cyclohexane ring substituted with a phenyl group and a hydroxymethyl group. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identifiers

(4-Phenylcyclohexyl)methanol consists of a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group. The relative orientation of the phenyl and hydroxymethyl groups gives rise to cis and trans isomers. The CAS number 83811-73-8 is associated with the unspecified isomer, while the synthesis described in the literature often starts from trans precursors to yield the trans isomer.^[1]

```
graph chemical_structure {
    layout=neato;
    node [shape=plaintext, fontname="Arial", fontsize=12];
    edge [fontname="Arial", fontsize=10];
```

```
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3
// [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_phenyl
// [label=""]; C_methanol [label="C"]; O_hydroxyl [label="OH"];

// Phenyl Ring P1 [label="C"]; P2 [label="C"]; P3 [label="C"]; P4
// [label="C"]; P5 [label="C"]; P6 [label="C"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3
// [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6
// [pos="0.87,0.5!"]; C_phenyl [pos="1.74,1!"]; C_methanol
// [pos="-1.74,-1!"]; O_hydroxyl [pos="-2.61,-0.5!"];

P1 [pos="1.74,1!"]; P2 [pos="2.61,1.5!"]; P3 [pos="3.48,1!"]; P4
// [pos="3.48,0!"]; P5 [pos="2.61,-0.5!"]; P6 [pos="1.74,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 --
// C1; C1 -- P6; C4 -- C_methanol; C_methanol -- O_hydroxyl;

// Phenyl bonds P1 -- P2 [style=invis]; // for positioning P2 -- P3;
P3 -- P4; P4 -- P5; P5 -- P6; P6 -- P2 [style=invis]; edge
// [style=double]; P2--P3; P4--P5; P6--P1;

}
```

Caption: Synthetic workflow for **(4-Phenylcyclohexyl)methanol**

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for **(4-Phenylcyclohexyl)methanol** are not detailed in the surveyed literature. However, standard analytical techniques would be employed for its characterization:

- ^1H and ^{13}C NMR spectroscopy would be used to confirm the carbon-hydrogen framework, including the presence of the phenyl and cyclohexyl rings and the methylene protons of the methanol group.

The coupling patterns and chemical shifts would also help to determine the stereochemistry (cis vs. trans).

- Infrared (IR) spectroscopy would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group around $3200\text{-}3600\text{ cm}^{-1}$, as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
- Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activities or associated signaling pathways of **(4-Phenylcyclohexyl)methanol**. Research on structurally related compounds may offer some insights. For instance, a hydroxylated metabolite of phencyclidine, 4-phenyl-4-(1-piperidinyl)cyclohexanol, has been shown to be biologically active. [2] Additionally, comparative analyses of similar structures like [4-(4-Chlorophenyl)cyclohexyl]methanol suggest that such molecules could potentially interact with nuclear receptors, though this is an extrapolation. [3] Direct experimental data on **(4-Phenylcyclohexyl)methanol** is required to elucidate its biological role.

Conclusion

(4-Phenylcyclohexyl)methanol is a well-defined chemical entity with established synthetic routes. This guide provides core structural and property data, alongside a detailed experimental protocol for its preparation. While its physicochemical properties are not exhaustively documented, the provided information serves as a crucial resource for its synthesis and handling. Further research is needed to characterize its full property profile and to investigate its potential biological activities, which remain largely unexplored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(4-Phenylcyclohexyl)methanol] chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151712#4-phenylcyclohexyl-methanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com